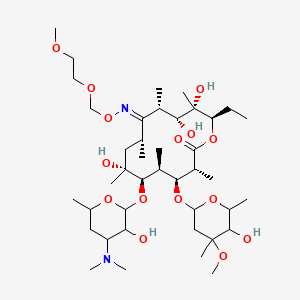
BS3 Crosslinker disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
BS3 Crosslinker disodium is synthesized through the reaction of disuccinimidyl suberate with sulfonic acid groups, resulting in a water-soluble compound. The reaction typically involves the use of organic solvents such as dimethyl sulfoxide or dimethylformamide, followed by purification steps to isolate the final product . Industrial production methods involve large-scale synthesis using similar reaction conditions, with additional steps for quality control and purification to ensure the compound’s consistency and purity .
Análisis De Reacciones Químicas
BS3 Crosslinker disodium primarily undergoes nucleophilic substitution reactions. The N-hydroxysulfosuccinimide esters at each end of the molecule react with primary amines in proteins, forming stable amide bonds. This reaction occurs efficiently in pH 7 to 9 buffers, releasing N-hydroxysulfosuccinimide as a byproduct . The major products formed from these reactions are crosslinked proteins, which can be analyzed using various biochemical techniques .
Aplicaciones Científicas De Investigación
BS3 Crosslinker disodium has a wide range of applications in scientific research:
Protein Crosslinking: It is used to crosslink cell-surface proteins prior to cell lysis and immunoprecipitation, allowing for the identification of receptor-ligand interactions and weak or transient protein interactions.
Bioconjugation: The compound is employed in creating bioconjugates via single-step reactions, immobilizing proteins onto amine-coated surfaces.
Antibody-Drug Conjugates: It is used as a non-cleavable linker in the synthesis of antibody-drug conjugates, which are important in targeted cancer therapies.
Mecanismo De Acción
The mechanism of action of BS3 Crosslinker disodium involves the formation of covalent bonds between the N-hydroxysulfosuccinimide esters and primary amines in proteins. This reaction results in the formation of stable amide bonds, effectively crosslinking the proteins. The charged sulfonyl groups make the compound membrane-impermeable, restricting its action to cell-surface proteins .
Comparación Con Compuestos Similares
BS3 Crosslinker disodium is often compared with disuccinimidyl suberate, its water-insoluble analog. While both compounds have similar reactivity towards primary amines, this compound is water-soluble and membrane-impermeable, making it more suitable for cell-surface protein crosslinking . Other similar compounds include:
Disuccinimidyl suberate: Hydrophobic and used for intracellular and intramembrane conjugations.
Sulfo-EGS: Another water-soluble crosslinker with a longer spacer arm, used for similar applications.
This compound stands out due to its water solubility and specific application in cell-surface protein studies, making it a valuable tool in various fields of biological research.
Propiedades
IUPAC Name |
disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJYOHMBGJPESL-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2Na2O14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl (2R)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.0^{2,6}]dodecan-10-yl]-4-phenylbutanoate](/img/structure/B7796458.png)





![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7796507.png)



![sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7796544.png)
![2-[(6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride](/img/structure/B7796547.png)


